molecular formula C18H18FNO2 B12623787 (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920798-14-7

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B12623787
CAS No.: 920798-14-7
M. Wt: 299.3 g/mol
InChI Key: ZIVGOMZNHSWPIN-CXAGYDPISA-N
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Description

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one: is a synthetic organic compound that features a morpholine ring substituted with a 3-fluorophenyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Substitution with 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Introduction of 1-Phenylethyl Group: The 1-phenylethyl group can be added through a Friedel-Crafts alkylation reaction using a phenylethyl halide and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Alcohol derivatives of the morpholine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies and drug development.

Medicine:

Industry:

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a piperazine ring instead of a morpholine ring.

    (-)-Carvone: Although structurally different, it also features a fluorinated aromatic ring and is used in various applications.

Uniqueness:

    Structural Features: The combination of a morpholine ring with both a 3-fluorophenyl and a 1-phenylethyl group is unique, providing distinct chemical and biological properties.

    Applications: Its specific structure allows for unique interactions with molecular targets, making it valuable in specialized applications such as enzyme inhibition and advanced material synthesis.

Properties

CAS No.

920798-14-7

Molecular Formula

C18H18FNO2

Molecular Weight

299.3 g/mol

IUPAC Name

(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1

InChI Key

ZIVGOMZNHSWPIN-CXAGYDPISA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC(=CC=C3)F

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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